5-(6,8-dibromo-3-nitro-2H-chromen-2-yl)-1,3-benzodioxole
Overview
Description
2-(1,3-Benzodioxol-5-yl)-6,8-dibromo-3-nitro-2H-chromene is a complex organic compound that features a benzodioxole moiety fused with a chromene structure
Preparation Methods
The synthesis of 5-(6,8-dibromo-3-nitro-2H-chromen-2-yl)-1,3-benzodioxole typically involves multi-step organic reactions. One common synthetic route includes the bromination of a precursor chromene compound followed by nitration. The reaction conditions often require the use of bromine or N-bromosuccinimide (NBS) for bromination and concentrated nitric acid for nitration. Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and controlled environments to ensure consistency and safety .
Chemical Reactions Analysis
2-(1,3-Benzodioxol-5-yl)-6,8-dibromo-3-nitro-2H-chromene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a palladium catalyst.
Scientific Research Applications
2-(1,3-Benzodioxol-5-yl)-6,8-dibromo-3-nitro-2H-chromene has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including anticancer and antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials with specific electronic or optical properties
Mechanism of Action
The mechanism of action of 5-(6,8-dibromo-3-nitro-2H-chromen-2-yl)-1,3-benzodioxole involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes or interact with cellular receptors, leading to its observed biological effects. The exact pathways and molecular targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar compounds to 5-(6,8-dibromo-3-nitro-2H-chromen-2-yl)-1,3-benzodioxole include other benzodioxole derivatives and chromene-based molecules. These compounds often share similar structural features but differ in their substituents, leading to variations in their chemical and biological properties. For example, compounds like 1-benzo[1,3]dioxol-5-yl-3-N-fused heteroaryl indoles have been studied for their anticancer activities and may serve as a comparison point .
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Properties
IUPAC Name |
2-(1,3-benzodioxol-5-yl)-6,8-dibromo-3-nitro-2H-chromene | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9Br2NO5/c17-10-3-9-4-12(19(20)21)16(24-15(9)11(18)6-10)8-1-2-13-14(5-8)23-7-22-13/h1-6,16H,7H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RZUHNXGXNGGBBB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C3C(=CC4=C(O3)C(=CC(=C4)Br)Br)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9Br2NO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.05 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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